1-(4-Methylbenzyl)piperidine 1-(4-Methylbenzyl)piperidine
Brand Name: Vulcanchem
CAS No.: 35278-95-6
VCID: VC4398176
InChI: InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3
SMILES: CC1=CC=C(C=C1)CN2CCCCC2
Molecular Formula: C13H19N
Molecular Weight: 189.302

1-(4-Methylbenzyl)piperidine

CAS No.: 35278-95-6

Cat. No.: VC4398176

Molecular Formula: C13H19N

Molecular Weight: 189.302

* For research use only. Not for human or veterinary use.

1-(4-Methylbenzyl)piperidine - 35278-95-6

Specification

CAS No. 35278-95-6
Molecular Formula C13H19N
Molecular Weight 189.302
IUPAC Name 1-[(4-methylphenyl)methyl]piperidine
Standard InChI InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3
Standard InChI Key JSGULDBTVVNANL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCCCC2

Introduction

Chemical Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-(4-methylbenzyl)piperidine typically involves nucleophilic substitution or condensation reactions. A widely cited method from defense research utilizes the Petrenko-Kritschenko reaction, a double Mannich condensation involving two moles of an aromatic aldehyde (e.g., 4-methylbenzaldehyde), a primary amine, and a dialkyl β-ketocarboxylate . This one-pot reaction forms the piperidine ring through cyclization, offering moderate yields (50–70%) under optimized conditions.

Alternative pathways include the Dieckmann condensation, where a primary amine reacts with two equivalents of an alkyl acrylate. Subsequent cyclization, hydrolysis, and decarboxylation yield 4-piperidone intermediates, which can be further reduced to piperidine derivatives . For industrial-scale production, continuous flow processes with palladium or rhodium catalysts enhance efficiency, achieving yields exceeding 85% while minimizing byproducts .

Table 1: Comparison of Synthetic Methods

MethodReactantsConditionsYield (%)
Petrenko-Kritschenko4-Methylbenzaldehyde, amine, esterAcidic, 80–100°C50–70
Dieckmann CondensationAlkyl acrylate, primary amineBasic, reflux60–75
Continuous Flow CatalysisPiperidine, 4-methylbenzyl chloridePd/Rh catalyst, 50°C>85

Physicochemical Properties

Structural and Thermal Characteristics

The compound’s piperidine ring adopts a chair conformation, with the 4-methylbenzyl group occupying an equatorial position to minimize steric strain. Key properties include:

  • Melting Point: 29–34°C

  • Solubility: Lipophilic (soluble in ethyl acetate, dichloromethane); limited aqueous solubility (logP ≈ 2.8) .

  • Stability: Air-sensitive, requiring storage under inert atmospheres. Decomposes at temperatures above 200°C, releasing toxic fumes .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.40–1.60 (m, 6H, piperidine CH₂), δ 2.30 (s, 3H, CH₃), δ 3.45 (s, 2H, N-CH₂), δ 7.10–7.30 (m, 4H, aromatic) .

  • IR (KBr): 2800–3000 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (aromatic C=C), 1450 cm⁻¹ (piperidine ring) .

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields 4-methylbenzoic acid, while selective oxidation of the piperidine ring with CrO₃ produces N-oxide derivatives .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a methylcyclohexane moiety, altering lipophilicity .

Substitution Reactions

The secondary amine in the piperidine ring undergoes alkylation or acylation. For example, reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility:
C13H19N+CH3IC14H22N+I\text{C}_{13}\text{H}_{19}\text{N} + \text{CH}_3\text{I} \rightarrow \text{C}_{14}\text{H}_{22}\text{N}^+\text{I}^- .

Industrial and Pharmaceutical Applications

Chemical Intermediate

1-(4-Methylbenzyl)piperidine serves as a precursor in synthesizing:

  • Ligands for catalysis: Chiral derivatives facilitate asymmetric hydrogenation in drug manufacturing.

  • Polymer additives: Enhances thermal stability in polyurethanes and epoxies .

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